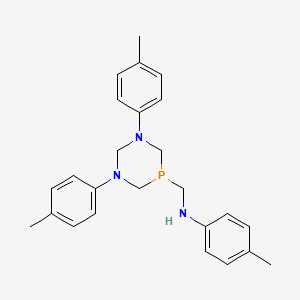
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is a chemical compound with the empirical formula C23H25N2P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- typically involves the reaction of primary amines with formaldehyde. The process can be illustrated by the condensation of a primary amine and formaldehyde, leading to the formation of the diazaphosphorine ring . The reaction conditions often include the use of a solvent such as chloroform and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphine oxides, while reduction can yield amines or other reduced forms of the compound .
Applications De Recherche Scientifique
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-1,3,5-triazine: A related compound with similar structural features but different chemical properties.
1,3,3,5,5-Pentamethylcyclohexanamine: Another compound with a similar ring structure but different functional groups.
Uniqueness
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
85684-44-2 |
|---|---|
Formule moléculaire |
C25H30N3P |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[[1,3-bis(4-methylphenyl)-1,3,5-diazaphosphinan-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C25H30N3P/c1-20-4-10-23(11-5-20)26-16-29-18-27(24-12-6-21(2)7-13-24)17-28(19-29)25-14-8-22(3)9-15-25/h4-15,26H,16-19H2,1-3H3 |
Clé InChI |
ACAJFXMSXXBBEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCP2CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















